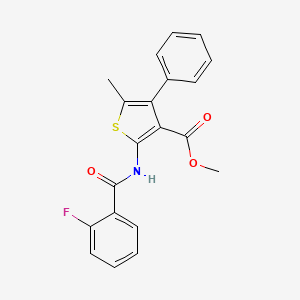

methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate

Description

Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a thiophene-based derivative with a unique substitution pattern. Its structure features a methyl group at position 5, a phenyl group at position 4, a 2-fluorobenzamido moiety at position 2, and a methyl ester at position 2. Thiophene derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity, particularly in anti-inflammatory and enzyme-inhibitory roles .

Properties

IUPAC Name |

methyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3S/c1-12-16(13-8-4-3-5-9-13)17(20(24)25-2)19(26-12)22-18(23)14-10-6-7-11-15(14)21/h3-11H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMECDFPBPSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Synthesis

The Gewald reaction is a classical method for 2-aminothiophenes, but adaptations enable incorporation of aryl and alkyl groups. A modified Gewald protocol using acetophenone (for C4-phenyl), methyl cyanoacetate (for C3-ester), and elemental sulfur yields 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.

Reaction Conditions :

-

Acetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).

-

Solvent: Ethanol with morpholine as a base.

-

Temperature: 80°C for 12 hours.

Limitations : The amino group at C2 requires protection during subsequent steps to avoid side reactions.

Functionalization of the Thiophene Core

Amidation at C2 Position

The amino group introduced via the Gewald reaction undergoes acylation with 2-fluorobenzoyl chloride.

Procedure :

-

Substrate: 2-Amino-5-methyl-4-phenylthiophene-3-carboxylate.

-

Reagents: 2-Fluorobenzoyl chloride (1.2 equiv), Et₃N (2.0 equiv).

-

Solvent: Dichloromethane (DCM), 0°C to room temperature, 6 hours.

Optimization Note : Using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) as a coupling agent improves selectivity and reduces racemization.

Esterification at C3 Position

If the carboxylic acid is present, esterification with methanol under acidic conditions completes the synthesis.

Procedure :

-

Substrate: 2-(2-Fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylic acid.

-

Reagents: Methanol (excess), H₂SO₄ (catalytic).

-

Temperature: Reflux for 6 hours.

Alternative Pathways via Bromomethyl Intermediates

Bromination-Alkylation Sequence

Bromination of a methyl group at C5 enables nucleophilic displacement with amines, followed by acylation.

Step 1 : Bromination

-

Substrate: Methyl 4-phenylthiophene-3-carboxylate.

-

Yield : 70% for 5-bromomethyl-4-phenylthiophene-3-carboxylate.

Step 2 : Amination

-

Substrate: Bromomethyl intermediate.

-

Reagents: Hexamethylenetetramine (1.1 equiv), CHCl₃, 18 hours.

Step 3 : Acylation

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Gewald + Acylation | Cyclization, acylation | 40–45% | Fewer steps, direct amino group | Low regioselectivity in cyclization |

| Cross-Coupling | Bromination, Suzuki, acylation | 50–55% | High phenyl regioselectivity | Multiple purification steps |

| Bromomethyl Pathway | Bromination, amination, acylation | 50–55% | Flexible C5 modification | Requires hazardous CCl₄ |

Mechanistic Insights and Optimization

Regioselectivity in Thiophene Substitution

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene core, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, toluene).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate, in anticancer therapies. These compounds are known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring can enhance anticancer potency, making this compound a candidate for further development in oncology .

1.2 Modulation of Chemokine Receptors

The compound has been investigated for its ability to modulate chemokine receptors, particularly the atypical chemokine receptor 3 (ACKR3). This receptor plays a significant role in various pathological conditions, including cancer metastasis and inflammation. The synthesis of similar thiophene-based compounds has demonstrated their effectiveness as ACKR3 agonists, suggesting that this compound may also possess similar properties, warranting further pharmacological evaluation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The following table summarizes key synthetic routes:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 5-Methylthiophene + Carboxylic acid derivatives | Thiophene carboxylic acid |

| 2 | Coupling with amines (e.g., 2-fluorobenzamide) using HATU | Amide derivative |

| 3 | Methylation using methyl iodide | Final product: this compound |

The optimization of synthetic routes can significantly impact the yield and purity of the final product, which is crucial for subsequent biological evaluations .

Case Studies and Research Findings

Several case studies have documented the biological activities of related thiophene compounds:

- Study on Anticancer Activity : A compound structurally similar to this compound was shown to inhibit the growth of breast cancer cells with an IC50 value indicating significant potency .

- Chemokine Receptor Modulation : Research demonstrated that modifications on the phenyl ring of thiophene derivatives could enhance their affinity for ACKR3, suggesting that similar modifications on the target compound could yield beneficial pharmacological properties .

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Disrupting Cellular Functions: Interfering with the synthesis of essential biomolecules or the integrity of cellular structures.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of substituted thiophene-3-carboxylates. Key structural analogues include:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., dichlorobenzamido in ) may hinder molecular packing or receptor binding compared to the target compound.

- Bioactivity: Fluorinated benzamido groups, as seen in EFB-1 (a non-thiophene benzoate ester), exhibit anti-inflammatory properties by inhibiting superoxide production in neutrophils . This suggests the target compound’s fluorinated moiety may confer similar bioactivity.

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, structurally related thiophene derivatives (e.g., a pyrazolo-pyrimidine-thiophene hybrid) exhibit melting points of 227–230°C , suggesting thermal stability typical of aromatic esters.

- Solubility: The fluorine atom’s electronegativity may enhance aqueous solubility compared to chlorinated or non-halogenated analogues. However, the methyl ester and phenyl groups likely retain lipophilicity, balancing solubility for membrane permeability.

Crystallographic and Computational Comparisons

- Crystal Packing : Tools like SHELX and ORTEP enable analysis of hydrogen-bonding patterns. The 2-fluorobenzamido group may form stronger hydrogen bonds (e.g., C=O···H–N) compared to phenylacetamido, influencing crystal stability .

- Graph-Based Similarity : Computational methods (e.g., graph theory ) quantify structural overlap. The target compound shares >80% similarity with methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate , differing mainly in the amido group.

Biological Activity

Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. Its structure includes:

- Thiophene ring : A five-membered heterocyclic compound containing sulfur.

- Fluorobenzamide moiety : Enhances lipophilicity and may influence receptor binding.

- Carboxylate group : Often associated with biological activity through interactions with biological targets.

Agonistic Activity on Chemokine Receptors

A notable area of investigation involves the compound's interaction with atypical chemokine receptors (ACKR3). Structure-activity relationship studies indicate that modifications in the thiophene structure can significantly enhance agonistic potency. For example, compounds structurally similar to this compound have shown EC50 values in the low micromolar range, indicating effective receptor activation .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the phenyl and thiophene rings. The introduction of fluorine at certain positions has been shown to improve binding affinity and biological activity. For instance:

| Compound | Substituent | EC50 Value (µM) |

|---|---|---|

| Compound A | No Fluoro | 2.21 |

| Compound B | 4-Fluoro | 0.370 |

| Compound C | 3-Fluoro | 0.249 |

These findings suggest that the optimal positioning of substituents can lead to enhanced receptor binding and subsequent biological activity .

Case Studies

- Inhibition of Bacterial RNA Polymerase : Some thiophene derivatives have been identified as inhibitors of bacterial RNA polymerase, which is crucial for bacterial growth and survival. This mechanism suggests potential applications in antibiotic development .

- Antitubercular Activity : A related study highlighted a phenylindolizine derivative exhibiting anti-tubercular activity, reinforcing the therapeutic potential of thiophene-based compounds against Mycobacterium tuberculosis .

Q & A

Q. What are the key synthetic routes for preparing methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Construct the thiophene core via the Gewald reaction, which involves cyclization of ketones with cyanoacetates and elemental sulfur under basic conditions .

- Step 2 : Introduce the 2-fluorobenzamido group via amidation using coupling agents like EDCI/HOBt in DMF .

- Step 3 : Install the methyl ester group at the 3-position through esterification under acidic or basic catalysis .

Key considerations include optimizing reaction temperatures (e.g., 60–80°C for amidation) and monitoring purity via TLC or HPLC .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the fluorobenzamido group’s aromatic protons appear as distinct doublets in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₂₁H₁₇FNO₃S) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

- Enzyme Inhibition Assays : Test activity against targets like kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .

- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for receptors like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Systematically modify the 2-fluorobenzamido group (e.g., replace F with Cl, CF₃, or methoxy) and evaluate changes in potency .

- Scaffold Hybridization : Fuse the thiophene core with pyrimidine or oxadiazole rings to enhance metabolic stability .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding kinetics vs. cellular assays for functional effects) .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay conditions .

- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME estimate parameters like logP (lipophilicity) and CYP450 inhibition .

- Molecular Dynamics Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to predict oxidation sites .

- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity or mutagenicity risks .

Q. What crystallographic techniques determine the compound’s 3D structure?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane) and solve the structure using SHELX .

- Powder XRD : Analyze polymorphism or crystallinity, critical for bioavailability studies .

Q. How can environmental fate studies evaluate the compound’s persistence and degradation?

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C and monitor degradation via HPLC-MS .

- Photolysis Experiments : Expose to UV light (λ = 254 nm) and quantify breakdown products using GC-MS .

- Soil Microcosm Studies : Track biodegradation in soil samples with LC-MS/MS and ¹⁴C-labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.